molecular formula C5H10N4 B3317363 1-isopropyl-1H-1,2,3-triazol-4-amine CAS No. 959237-92-4

1-isopropyl-1H-1,2,3-triazol-4-amine

Cat. No. B3317363
CAS RN: 959237-92-4
M. Wt: 126.16 g/mol
InChI Key: LNTHUBFWDIZBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-1H-1,2,3-triazol-4-amine is a chemical compound with the CAS Number: 959237-92-4 . It has a molecular weight of 126.16 and its IUPAC name is this compound . The compound is also known as 1-(propan-2-yl)-1H-1,2,3-triazol-4-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N4/c1-4(2)9-3-5(6)7-8-9/h3-4H,6H2,1-2H3 . This indicates that the compound has a triazole ring with an isopropyl group attached to one carbon and an amine group attached to another carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 126.16 and a linear formula of C5 H10 N4 .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isopropyl-1H-1,2,3-triazol-4-amine in lab experiments is its versatility. It can be used as a building block in the synthesis of a wide range of compounds, which makes it useful in many different fields of research. However, one of the limitations of this compound is that it can be difficult to synthesize in large quantities, which can make it expensive to use in certain experiments.

Future Directions

There are many potential future directions for research involving 1-isopropyl-1H-1,2,3-triazol-4-amine. One area of interest is in the development of new antibiotics. This compound has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics to combat drug-resistant bacteria. Additionally, it may be useful in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a versatile and unique chemical compound that has generated significant interest in the scientific community. Its potential applications in various fields, such as the development of new antibiotics and materials, make it an important area of research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

1-isopropyl-1H-1,2,3-triazol-4-amine has a wide range of potential applications in scientific research. One of the most significant uses of this compound is in the synthesis of other compounds. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

1-propan-2-yltriazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-3-5(6)7-8-9/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTHUBFWDIZBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269009
Record name 1-(1-Methylethyl)-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959237-92-4
Record name 1-(1-Methylethyl)-1H-1,2,3-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-1H-1,2,3-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-isopropyl-1H-1,2,3-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-isopropyl-1H-1,2,3-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-isopropyl-1H-1,2,3-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-isopropyl-1H-1,2,3-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-isopropyl-1H-1,2,3-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.